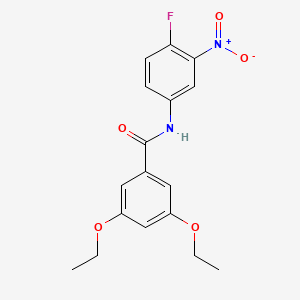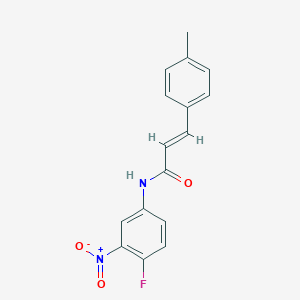
4-(5-methyl-1,3-benzoxazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1,3-benzoxazol-2-yl)phenol, also known as MBP, is a synthetic compound that has been widely used in scientific research. MBP has been found to have various biochemical and physiological effects, making it a useful tool for studying cellular processes and disease mechanisms.
作用機序
The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)phenol involves its ability to selectively bind to ROS and undergo a redox reaction, resulting in the formation of a fluorescent product. The intensity of the fluorescent signal is directly proportional to the amount of ROS present in the cell, making 4-(5-methyl-1,3-benzoxazol-2-yl)phenol a highly sensitive probe for measuring ROS levels.
Biochemical and Physiological Effects:
4-(5-methyl-1,3-benzoxazol-2-yl)phenol has been found to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress-induced damage. 4-(5-methyl-1,3-benzoxazol-2-yl)phenol has also been shown to modulate the activity of various enzymes and signaling pathways, making it a useful tool for studying cellular processes.
実験室実験の利点と制限
The advantages of using 4-(5-methyl-1,3-benzoxazol-2-yl)phenol in lab experiments include its high sensitivity, selectivity, and ease of use. 4-(5-methyl-1,3-benzoxazol-2-yl)phenol is also relatively inexpensive and readily available, making it a popular choice for researchers. However, one limitation of using 4-(5-methyl-1,3-benzoxazol-2-yl)phenol is its potential toxicity at high concentrations, which can affect cell viability and interfere with experimental results.
将来の方向性
There are several future directions for 4-(5-methyl-1,3-benzoxazol-2-yl)phenol research, including the development of new derivatives with improved properties, such as increased selectivity and reduced toxicity. 4-(5-methyl-1,3-benzoxazol-2-yl)phenol can also be used in combination with other probes and imaging techniques to study complex cellular processes, such as the interplay between ROS and other signaling pathways. Additionally, 4-(5-methyl-1,3-benzoxazol-2-yl)phenol can be used to study the role of ROS in various disease states, such as cancer, neurodegenerative diseases, and cardiovascular disease. Overall, 4-(5-methyl-1,3-benzoxazol-2-yl)phenol has tremendous potential as a tool for studying cellular processes and disease mechanisms, and further research is needed to fully realize its potential.
合成法
4-(5-methyl-1,3-benzoxazol-2-yl)phenol can be synthesized through a multi-step process involving the reaction of 5-methyl-2-aminophenol with salicylic aldehyde. The resulting product is then subjected to a cyclization reaction to form the benzoxazole ring. The final step involves the addition of a phenol group to the benzoxazole ring, resulting in the formation of 4-(5-methyl-1,3-benzoxazol-2-yl)phenol.
科学的研究の応用
4-(5-methyl-1,3-benzoxazol-2-yl)phenol has been extensively used in scientific research as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various cellular processes, including cell signaling, apoptosis, and oxidative stress. 4-(5-methyl-1,3-benzoxazol-2-yl)phenol has been found to selectively bind to ROS and emit a fluorescent signal, making it a useful tool for studying ROS-mediated cellular processes.
特性
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9-2-7-13-12(8-9)15-14(17-13)10-3-5-11(16)6-4-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLTOHCHWCJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5841447.png)
![dimethyl 5-[(2-methyl-3-furoyl)amino]isophthalate](/img/structure/B5841456.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5841462.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)
![5-(4-chlorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5841483.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5841488.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5841493.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![methyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5841510.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)

![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)

![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)